

Ursodeoxycholic Acid (UDCA) Treatment Protocol for Organoid Cultures: Application Notes and Protocols

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Compound of Interest

Compound Name: Ursadiol

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Introduction:

Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with demonstrated cytoprotective and anti-inflammatory properties.^[1] In recent years, its potential as an anti-cancer agent has been increasingly recognized, with studies showing its ability to inhibit cancer cell proliferation and induce apoptosis.^{[2][3][4][5][6]} Organoid technology, which allows for the in vitro culture of three-dimensional structures that mimic the architecture and function of native organs, provides a powerful platform for investigating the therapeutic effects of compounds like UDCA in a physiologically relevant context.^{[7][8][9]}

These application notes provide a detailed protocol for the treatment of organoid cultures with UDCA, along with methodologies for assessing its effects on organoid viability, proliferation, and relevant signaling pathways. The information is intended for researchers in academia and industry engaged in drug discovery and development.

Data Presentation: Quantitative Effects of UDCA

The following tables summarize quantitative data on the effects of UDCA from studies on various cell lines. While this data is not derived directly from organoid cultures, it provides a

valuable starting point for determining appropriate dose ranges and expected outcomes in organoid-based experiments.

Table 1: Effect of UDCA on Cancer Cell Proliferation

Cell Line	Concentration	Incubation Time	Inhibition of Proliferation (%)	Reference
HCT116 (Colon Cancer)	0.2 mM	48 h	18%	[1]
HCT116 (Colon Cancer)	0.3 mM	48 h	34%	[1]
HCT116 (Colon Cancer)	0.4 mM	48 h	60%	[1]
NCM460 (Noncancerous Colon)	0.4 mM	48 h	31%	[1]
BEL7402 (Hepatocellular Carcinoma)	30 mg/kg/day (in vivo)	21 days	Significant tumor volume reduction	[2]
BEL7402 (Hepatocellular Carcinoma)	50 mg/kg/day (in vivo)	21 days	Significant tumor volume reduction	[2]
BEL7402 (Hepatocellular Carcinoma)	70 mg/kg/day (in vivo)	21 days	Significant tumor volume reduction	[2]
MCF-7 (Breast Cancer)	10 - 200 µg/mL	24h & 48h	Time and concentration-dependent decrease	[3]
A549 (Lung Cancer)	10 - 200 µg/mL	24h & 48h	Time and concentration-dependent decrease	[3]
DU145 (Prostate Cancer)	up to 200 µg/mL	24h & 48h	Dose-dependent inhibition (IC50 ≈ 200 µg/mL)	[6]

Table 2: Effect of UDCA on Apoptosis

Cell Line	Concentration	Incubation Time	Observation	Reference
BEL7402 (Hepatocellular Carcinoma)	30 mg/kg/day (in vivo)	21 days	2.9% ± 0.5% apoptotic cells (TUNEL)	[2]
BEL7402 (Hepatocellular Carcinoma)	50 mg/kg/day (in vivo)	21 days	3.15% ± 0.7% apoptotic cells (TUNEL)	[2]
BEL7402 (Hepatocellular Carcinoma)	70 mg/kg/day (in vivo)	21 days	4.86% ± 0.9% apoptotic cells (TUNEL)	[2]
HCT116 (Colon Cancer)	0.4 mM	24h	Increased PARP-1 fragments	[1]
DU145 (Prostate Cancer)	Various	24h & 48h	Increased sub-G1 DNA content	[6]

Signaling Pathways Modulated by UDCA

UDCA has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting the results of UDCA treatment in organoid cultures.

TGR5-YAP Signaling Pathway

UDCA can suppress the Hippo/YAP signaling pathway, which is often overactive in cancer, by activating the Takeda G-protein-coupled receptor 5 (TGR5).[10] This activation leads to a cascade of events that ultimately inhibit the nuclear translocation of YAP, a key transcriptional co-activator of pro-proliferative and anti-apoptotic genes.[10]

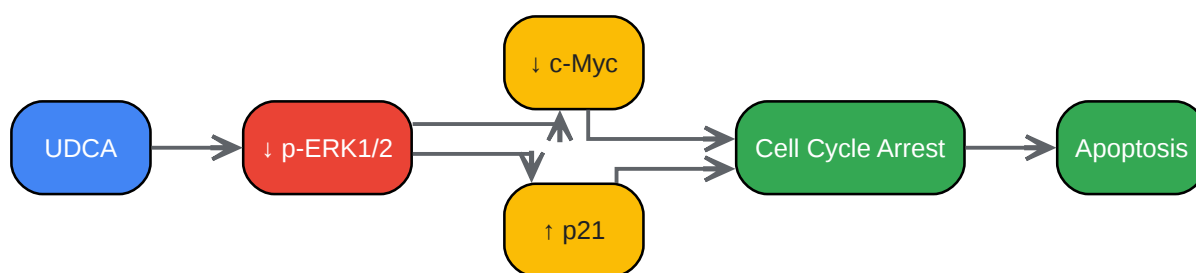


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Caption: UDCA-mediated activation of the TGR5-YAP signaling pathway.

ERK1/2/c-Myc/p21 Signaling Pathway

In cancerous colon cells, UDCA has been shown to inhibit the ERK1/2 signaling pathway.^[1] This inhibition leads to a decrease in the proto-oncogenic protein c-Myc and an increase in the tumor suppressor p21, resulting in cell cycle arrest and apoptosis.^[1]



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Caption: UDCA's modulation of the ERK1/2/c-Myc/p21 signaling pathway.

Experimental Protocols

The following protocols provide a framework for treating organoids with UDCA and assessing the outcomes. These are generalized protocols and may require optimization depending on the specific organoid type and experimental goals.

Protocol 1: Establishment and Culture of Intestinal Organoids

This protocol is adapted from established methods for generating organoids from intestinal crypts.^{[11][12]}

Materials:

- Fresh intestinal tissue (mouse or human)
- DMEM/F-12 medium

- Penicillin-Streptomycin
- Gentamicin
- Matrigel® Matrix
- IntestiCult™ Organoid Growth Medium (or equivalent)
- Y-27632 ROCK inhibitor
- 24-well tissue culture plates

Procedure:

- Tissue Isolation and Crypt Isolation:
 - Isolate a segment of the intestine and wash thoroughly with cold PBS.
 - Mechanically dissect the tissue into small pieces.
 - Isolate intestinal crypts using a chelating agent (e.g., EDTA) followed by mechanical dissociation.
 - Filter the crypt suspension to remove villi and debris.
- Organoid Seeding:
 - Centrifuge the isolated crypts and resuspend the pellet in Matrigel®.
 - Plate 50 µL domes of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
 - Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
- Organoid Culture:
 - Overlay each Matrigel® dome with 500 µL of complete organoid growth medium supplemented with Y-27632 (for the initial culture).
 - Incubate at 37°C and 5% CO₂.

- Change the medium every 2-3 days.
- Organoids should be ready for passaging or experimentation within 7-10 days.

Protocol 2: UDCA Treatment of Organoid Cultures

This protocol outlines a general procedure for treating established organoid cultures with UDCA.^[13]

Materials:

- Established organoid cultures in 96-well plates
- Ursodeoxycholic acid (UDCA)
- DMSO (or other suitable solvent)
- Organoid growth medium

Procedure:

- Preparation of UDCA Stock Solution:
 - Prepare a high-concentration stock solution of UDCA in DMSO. For example, a 100 mM stock solution.
 - Store the stock solution at -20°C.
- Preparation of Treatment Media:
 - On the day of the experiment, thaw the UDCA stock solution.
 - Prepare a series of working concentrations of UDCA in fresh organoid growth medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 10 μ M, 50 μ M, 100 μ M, 200 μ M, 400 μ M).
 - Prepare a vehicle control medium containing the same concentration of DMSO as the highest UDCA concentration.

- Treatment of Organoids:
 - Carefully remove the existing medium from the organoid-containing wells.
 - Add 100 μ L of the appropriate treatment or control medium to each well.
 - Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 24, 48, or 72 hours).
 - Replenish the treatment media every 2-3 days for longer-term experiments.

Protocol 3: Assessment of Organoid Viability (CellTiter-Glo® 3D Assay)

This protocol utilizes a luminescence-based assay to determine the number of viable cells in 3D culture.^[13]

Materials:

- UDCA-treated organoid cultures in 96-well plates
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Opaque-walled 96-well plates
- Luminometer

Procedure:

- Equilibrate the CellTiter-Glo® 3D reagent and the organoid plate to room temperature.
- Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
- Mix the contents of the wells vigorously for 5 minutes to induce cell lysis and solubilize the Matrigel®.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

- Transfer the lysate to an opaque-walled 96-well plate.
- Measure luminescence using a luminometer.
- Calculate cell viability relative to the vehicle-treated control.

Protocol 4: Western Blot Analysis of Signaling Proteins

This protocol describes the analysis of protein expression levels of key signaling molecules.

Materials:

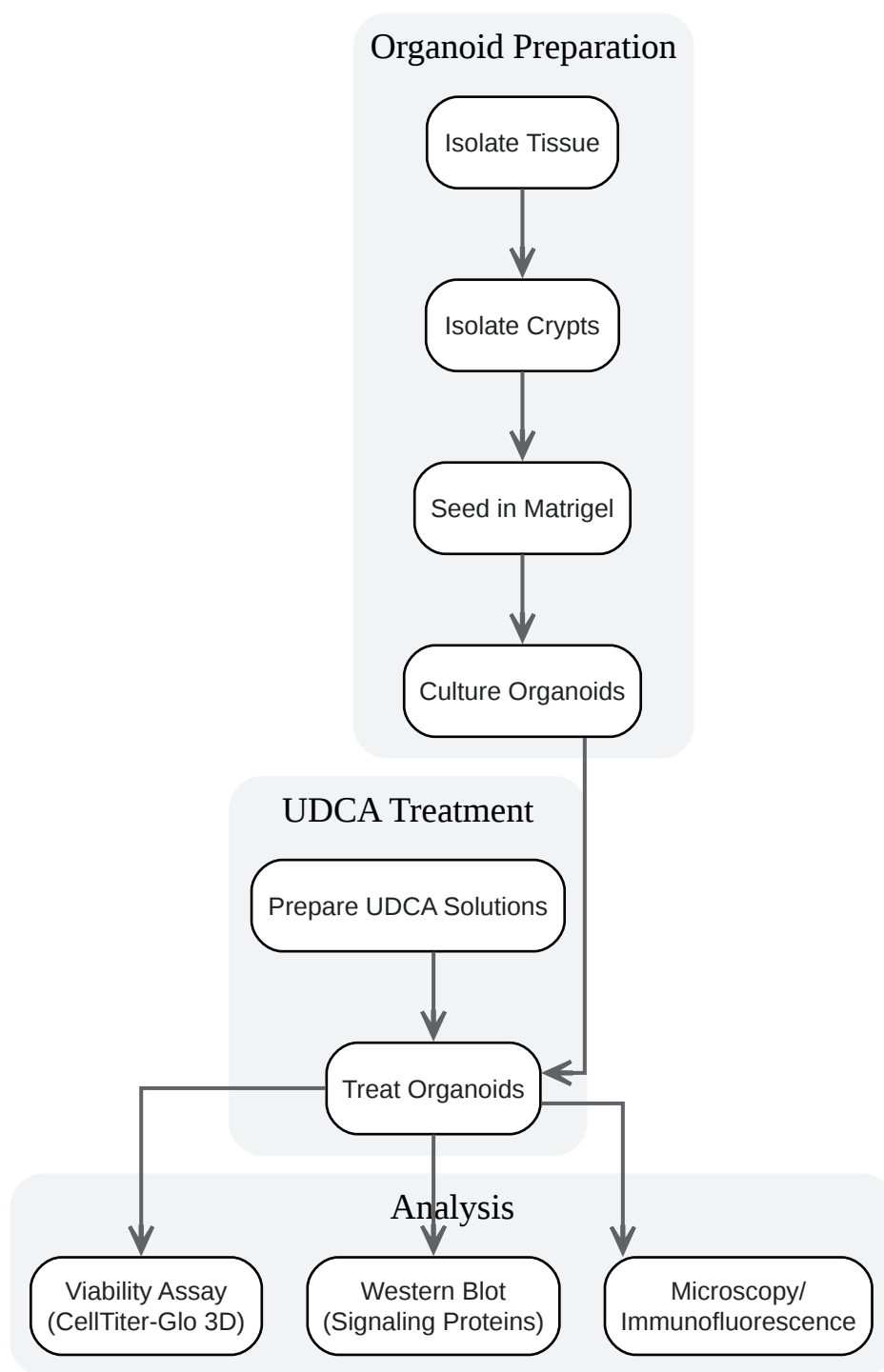
- UDCA-treated organoid cultures
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-c-Myc, anti-p21, anti-YAP)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction:
 - Harvest organoids from Matrigel® using a cell recovery solution.
 - Lyse the organoids in lysis buffer on ice.
 - Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
- Protein Quantification and Electrophoresis:

- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
- Run the gel to separate proteins by size.
- Western Blotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary antibody of interest overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Wash the membrane again and apply the chemiluminescent substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities and normalize to a loading control (e.g., GAPDH or β -actin).

Experimental Workflow Diagram



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Caption: General experimental workflow for UDCA treatment of organoid cultures.

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